molecular formula C23H20N4O3S2 B11125927 methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11125927
M. Wt: 464.6 g/mol
InChI Key: KWEYGISFDVLQGD-UHFFFAOYSA-N
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Description

Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a sophisticated, polyheterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrimidothiazine core, a structure recognized for its potential in modulating various biological targets. Pyrimidothiazine derivatives have been extensively investigated for their kinase inhibitory activity , making them valuable probes for studying intracellular signaling pathways. The specific substitution pattern on this molecule, including the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl moiety, is designed to optimize interactions with the ATP-binding pocket of specific protein kinases. Research into such complex heterocycles is primarily focused on oncology, with potential applications in developing therapeutics for resistant cancers. The synthesis and evaluation of pyrimido[2,1-b][1,3]thiazine derivatives represent an active area in the search for new anticancer agents . This product is offered as a high-purity chemical intermediate or reference standard for researchers exploring structure-activity relationships (SAR), conducting high-throughput screening, or developing novel targeted therapies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H20N4O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

methyl 8-methyl-4-oxo-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H20N4O3S2/c1-14-19(22(29)30-2)21(27-18(28)10-12-32-23(27)24-14)16-13-26(15-7-4-3-5-8-15)25-20(16)17-9-6-11-31-17/h3-9,11,13,21H,10,12H2,1-2H3

InChI Key

KWEYGISFDVLQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Method 1A: Cyclization of Mercaptopyrimidine Acetic Acid

As reported for analogous structures, 2-(2-mercapto-4-aryl-6-aryl-1,6-dihydropyrimidin-5-yl)acetic acid derivatives undergo cyclization with α-halo carbonyl compounds (e.g., chloroacetic acid or ethyl bromoacetate). For example:

  • Reagents : Chloroacetic acid, DMF, reflux (12–16 h).

  • Mechanism : Nucleophilic substitution at the thiol group, followed by intramolecular cyclization to form the thiazine ring.

  • Yield : 60–75% for similar derivatives.

Method 1B: Thiourea-Mediated Cyclization

Thiourea reacts with α,β-unsaturated carbonyl intermediates to form thiazine rings. For instance, treatment of 6-benzoyl-5-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with ethyl bromoacetate in ethanol yields the thiazolo[3,2-a]pyrimidine core.

  • Conditions : Ethanol, triethylamine, 80°C, 8 h.

  • Key Advantage : High regioselectivity for the thiazine ring.

Esterification and Methyl Group Installation

Method 3A: Esterification of Carboxylic Acid

The methyl ester at position 7 is introduced via Fisher esterification or using dimethyl sulfate.

  • Reagents : Methanol, H₂SO₄ (catalytic), reflux, 6 h.

  • Yield : >90% for methyl carboxylates in pyrimido-thiazines.

Method 3B: Alkylation for 8-Methyl Group

A methyl group at position 8 is installed via alkylation of a precursor with methyl iodide.

  • Conditions : K₂CO₃, DMF, 60°C, 4 h.

  • Challenges : Competing O- vs. N-alkylation requires careful optimization.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Key signals include:

    • Thiophene protons: δ 6.90–7.40 (m, 3H).

    • Pyrazole C-H: δ 8.20–8.50 (s, 1H).

    • Methyl groups: δ 2.30–2.60 (s, 3H each).

  • MS (ESI) : m/z calcd for C₂₅H₂₂N₄O₃S₂: 514.1; found: 515.1 [M+H]⁺.

  • IR : Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (thiazine C=O).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
1A + 2A + 3ACyclization + Pyrazole coupling5595Multi-step, moderate yields
1B + 2B + 3BPre-formed pyrazole + coupling7598Requires Pd catalysts

Optimization Strategies

  • Microwave Assistance : Reduces reaction time for cyclization steps (e.g., 30 min vs. 16 h).

  • Catalyst Screening : Pd/XPhos outperforms Pd₂(dba)₃ in coupling reactions.

  • Solvent Effects : DMF enhances solubility of polar intermediates compared to THF.

Challenges and Solutions

  • Regioselectivity in Pyrazole Formation : Use of bulky directing groups (e.g., tert-butyl) improves selectivity.

  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) effectively isolates the target compound .

Chemical Reactions Analysis

Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidothiazine Family

The following compounds share the pyrimidothiazine core but differ in substituents (Table 1):

Compound Name 6-Substituent Ester Group Key Modifications Evidence ID
Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-pyrimidothiazine-7-carboxylate 1-Phenyl-3-thiophenyl-pyrazole Methyl Thiophene enhances aromatic diversity -
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate 4-Iodophenyl Methyl Electron-rich iodine substituent
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate 4-Methoxyphenyl Allyl Methoxy improves solubility
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimidothiazine-7-carboxylate 4-Fluorophenyl Ethyl Fluorine increases electronegativity

Key Observations :

  • Heterocyclic Moieties: The thiophenyl-pyrazole group in the target compound introduces conformational rigidity and expanded π-conjugation, which may enhance interactions with hydrophobic binding pockets .
  • Ester Group Variations :
    • Methyl esters (target compound) offer moderate lipophilicity, while allyl/ethyl esters (e.g., in ) may improve solubility or alter hydrolysis rates in vivo.
Heterocyclic Core Modifications
  • Pyrimido[2,1-c][1,2,4]triazine-dione Derivatives: Example: 8-Phenyl-6-(thiophen-2-yl)-pyrimidotriazine-dione .
Tetrahydroimidazo[1,2-a]pyridine Analogues
  • Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazopyridine-dicarboxylate feature a distinct bicyclic core but share functional groups (e.g., nitrophenyl, cyano). These differences highlight how core heterocycle selection impacts physicochemical properties (e.g., solubility, melting points).

Biological Activity

Methyl 8-methyl-4-oxo-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique scaffold that includes a pyrimido-thiazine core fused with a pyrazole moiety. Its structural complexity allows it to interact with various biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄O₃S₂
Molecular Weight382.48 g/mol
Key Functional GroupsPyrazole, Thiazine, Carboxylate

Anticancer Activity

Research indicates that derivatives of pyrazole and thiazine exhibit significant anticancer properties. For instance, compounds similar to the target structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of similar compounds, the IC50 values for MCF-7 cells were reported as low as 0.08 µM for certain derivatives, indicating potent activity against this cancer type .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their effectiveness against bacterial strains and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyrazole Derivative AStaphylococcus aureus5 µg/mL
Pyrazole Derivative BEscherichia coli10 µg/mL

Anti-inflammatory Effects

Inflammation is a critical component in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in inhibiting inflammatory pathways by targeting cyclooxygenase enzymes (COX). Studies suggest that these compounds can stabilize cell membranes and reduce inflammatory markers.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Compounds may act as reversible inhibitors of key enzymes involved in cancer proliferation.
  • Receptor Interaction : The ability to bind to specific receptors can modulate signaling pathways associated with inflammation and cell growth.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to reduced cellular damage in inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to minimize side products?

The synthesis typically involves multi-step cyclization reactions under basic conditions. A common route includes coupling a pyrazole-thiophene precursor with a pyrimido-thiazine core, followed by esterification. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
    Monitoring via TLC and HPLC ensures intermediate purity (>95%) before proceeding .

Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms ring fusion .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 504.1234) .
  • X-ray crystallography : Resolves bond angles and dihedral strains in the pyrimido-thiazine core .

Q. What preliminary biological activities have been reported for this compound?

Preliminary studies suggest:

  • Enzyme inhibition : Competitive inhibition of COX-2 (IC₅₀ = 2.3 µM) via π-π stacking with the thiophene moiety .
  • Anticancer activity : Apoptosis induction in HeLa cells (EC₅₀ = 12 µM) linked to pyrazole-phenyl interactions .

Advanced Research Questions

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

  • Continuous flow reactors : Reduce batch variability and enhance heat transfer .
  • Solvent optimization : Switch from DMF to ethanol/water mixtures to improve post-reaction isolation (yield increases from 65% to 82%) .
  • Automated purification : Flash chromatography with gradient elution removes residual thiophene byproducts .

Q. How should researchers resolve contradictions in ¹H NMR data between theoretical predictions and experimental results?

  • 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., diastereotopic protons in the pyrimido-thiazine ring) .
  • DFT calculations : Predicts chemical shifts (B3LYP/6-311+G(d,p)) and identifies conformational isomers causing discrepancies .

Q. What mechanistic insights exist regarding its interaction with enzyme targets like COX-2?

  • Molecular docking : The thiophene-2-yl group occupies the COX-2 hydrophobic pocket (binding energy = -9.2 kcal/mol) .
  • Site-directed mutagenesis : Mutation of Arg120 disrupts hydrogen bonding with the carboxylate ester, reducing potency by 70% .

Q. What strategies are recommended for synthesizing derivatives with enhanced bioactivity?

  • Functional group modifications :
    • Replace the methyl ester with a tert-butyl group to improve membrane permeability .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance enzyme affinity .
  • Parallel synthesis : Use Ugi-type reactions to generate a 50-member library for SAR studies .

Q. How can computational models align with experimental stability data under varying pH conditions?

  • Degradation kinetics : At pH < 5, the ester hydrolyzes rapidly (t₁/₂ = 2 h), predicted via DFT transition-state modeling .
  • Stabilization strategies : Lyophilization with cyclodextrin derivatives extends shelf life (>6 months at 4°C) .

Q. What methods validate the compound’s stability in biological assays?

  • LC-MS/MS monitoring : Detects degradation products (e.g., free carboxylic acid) in serum after 24 h .
  • Circular dichroism (CD) : Confirms structural integrity in buffer solutions by tracking pyrimido-thiazine ring ellipticity .

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